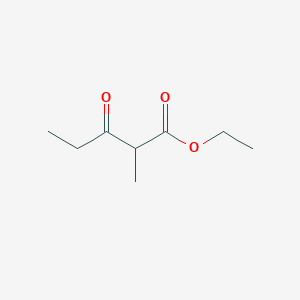

Ethyl 2-methyl-3-oxopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZUMIRYUCTIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257945 | |

| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-66-0 | |

| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 759-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-methyl-3-oxopentanoate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-oxopentanoate (CAS Number: 759-66-0), a versatile building block in organic synthesis with applications in biochemical research and flavor chemistry. This document summarizes its chemical and physical properties, outlines a common synthetic protocol, and touches upon its known biological interactions.

Chemical and Physical Properties

This compound is a clear liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 759-66-0 | [2] |

| Molecular Formula | C8H14O3 | [2] |

| IUPAC Name | This compound | [2] |

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | [1] |

| Boiling Point | 175 °C (approx.) | [1] |

| Density | 0.92 g/cm³ (at room temperature, approx.) | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the esterification of 2-methyl-3-oxopentanoic acid.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction towards the formation of the ethyl ester.[1]

Experimental Protocol: Esterification of 2-methyl-3-oxopentanoic acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-3-oxopentanoic acid and an excess of ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Caption: A flowchart illustrating the key stages in the synthesis of this compound via esterification.

Biological Interactions and Applications

This compound serves as a valuable precursor in the synthesis of more complex organic molecules.[1] In the realm of biochemical research, it is utilized in studies concerning enzyme-catalyzed reactions and metabolic pathways.[1] Notably, it is suggested to act as a substrate for enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.[1] However, specific signaling pathways directly involving this compound are not well-documented in publicly available literature.

Its applications extend to the pharmaceutical industry, where it is explored for potential roles in drug formulation and as a starting material for the synthesis of bioactive compounds.[1] For instance, it has been used as a starting material in the synthesis of a PPAR agonist ligand, indicating its utility in the development of therapeutics for metabolic disorders.[1] Furthermore, due to its pleasant aroma, it finds use as a flavoring agent in the food industry.[1]

Reactivity Profile

The chemical reactivity of this compound is largely dictated by its functional groups: the ester and the ketone.

Caption: A diagram showing the main reaction pathways for this compound.

This technical guide provides a foundational understanding of this compound for professionals in research and development. For more specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is recommended.

References

Physicochemical properties of Ethyl 2-methyl-3-oxopentanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-3-oxopentanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and safety protocols for this compound (CAS No: 759-66-0). This document is intended to serve as a core reference for professionals in research and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using process diagrams.

Chemical Identity and Physical Properties

This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure incorporates both a ketone and an ester functional group, making it a versatile building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 759-66-0 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 199.4 °C at 760 mmHg 106 °C at 15 mmHg | [4] |

| Density | 0.979 g/cm³ (Predicted) | [4] |

| Flash Point | 75.7 °C | [4] |

| Refractive Index | 1.419 | [4] |

| pKa (Predicted) | 11.87 ± 0.46 | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This method involves the base-mediated self-condensation of an ester possessing an α-hydrogen. A representative protocol is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a general procedure for the synthesis of β-keto esters.

Objective: To synthesize this compound from ethyl propionate (B1217596).

Materials:

-

Ethyl propionate

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Sodium ethoxide is suspended in anhydrous diethyl ether in the reaction flask.

-

Ester Addition: Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room temperature or while cooling in an ice bath to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is gently refluxed for several hours to drive the condensation to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Neutralization: The reaction mixture is cooled to 0 °C in an ice bath. Dilute hydrochloric acid is slowly added to neutralize the reaction mixture and protonate the resulting enolate, until the solution is acidic (test with pH paper).

-

Extraction: The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic extract is washed with water and then with brine. It is subsequently dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration. The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Data

Characterization of this compound is performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-CH₃ (Ester) | ~1.25 | Triplet | 3H |

| -CH(CH₃)- | ~1.35 | Doublet | 3H |

| -CO-CH₂-CH₃ | ~1.05 | Triplet | 3H |

| -CO-CH₂-CH₃ | ~2.55 | Quartet | 2H |

| -CH(CH₃)- | ~3.50 | Quartet | 1H |

| -O-CH₂-CH₃ | ~4.20 | Quartet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| -CH₂-C H₃ (Ester) | ~14 |

| -CO-CH₂-C H₃ | ~8 |

| -CH(C H₃)- | ~12 |

| -CO-C H₂-CH₃ | ~36 |

| -C H(CH₃)- | ~52 |

| -O-C H₂-CH₃ | ~61 |

| -C =O (Ester) | ~170 |

| -C =O (Ketone) | ~205 |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

| Analysis Type | Data | Source(s) |

| Mass Spectrometry | GC-MS (EI): Major m/z peaks at 57, 29, 102 | [1] |

| Infrared (IR) | Characteristic Absorptions (cm⁻¹): ~2980 (C-H stretch) ~1745 (C=O stretch, Ester) ~1715 (C=O stretch, Ketone) ~1180 (C-O stretch, Ester) | [1] |

Analytical Workflow Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Procedure:

-

Sample Preparation: A small aliquot of the purified product is dissolved in a suitable solvent (e.g., CDCl₃ for NMR, or analyzed neat for IR).

-

NMR Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, multiplicities, and integrations are analyzed to confirm the molecular structure.

-

IR Analysis: An infrared spectrum is obtained using an FTIR spectrometer to identify the key functional groups (ester and ketone C=O stretches).

-

MS Analysis: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Purity Assessment: The purity is assessed by GC (from the GC-MS run) or High-Performance Liquid Chromatography (HPLC). The presence of a single major peak indicates high purity.

-

Data Interpretation: The data from all analyses are correlated to confirm that the synthesized product is indeed this compound and meets the required purity specifications.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

This safety information is based on data for analogous β-keto esters and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound should be consulted when available.

Table 5: Hazard and Precautionary Information

| Category | Recommendation | Source(s) |

| GHS Pictograms | GHS07 (Harmful/Irritant) is associated with this compound. | [3] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat. | [5] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. | [5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition. | [5] |

| Spill Response | Absorb spill with inert material (e.g., vermiculite, sand). Collect and place in a suitable container for disposal. Remove all sources of ignition and provide ventilation. | [5] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Combustible liquid. | [5] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |

References

- 1. Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | C8H14O3 | CID 231471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (2S)-2-methyl-3-oxo-pentanoate | C8H14O3 | CID 642311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. ETHYL 2-METHYLPENTANOATE(39255-32-8) 13C NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for Methyl (R)-3-methyl-2-oxopentanoate (HMDB0037114) [hmdb.ca]

Structural Elucidation of Ethyl 2-methyl-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxopentanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates. Its structural integrity is paramount for its successful application. This technical guide provides a comprehensive overview of the structural elucidation of this compound through modern spectroscopic techniques. It includes detailed analyses of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, this guide outlines a standard experimental protocol for its synthesis via Claisen condensation and the general procedures for acquiring the spectroscopic data.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1][2] Its structure features a pentanoate backbone with a methyl group at the α-position (carbon 2) and a ketone functional group at the β-position (carbon 3). The presence of both an ester and a ketone functional group makes it a valuable intermediate in a variety of chemical transformations.

Key Identifiers:

-

CAS Number: 759-66-0[2]

Synthesis of this compound

A common and effective method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of two ester molecules. In this case, a mixed Claisen condensation between ethyl propionate (B1217596) and ethyl propionate, followed by methylation, or more directly, a condensation between ethyl propionate and ethyl 2-methylpropionate can be envisioned. A general synthetic approach is outlined below.

Synthetic Pathway: Claisen Condensation

The synthesis proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an alkoxide group yields the β-keto ester.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl propionate

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared, and the ethanol is removed under reduced pressure. The sodium ethoxide is then suspended in anhydrous diethyl ether.

-

Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

After the addition is complete, the reaction mixture is gently refluxed for several hours.

-

The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.50 | Quartet (q) | 1H | -CO-CH (CH₃)-CO- |

| ~2.60 | Quartet (q) | 2H | -CO-CH₂ -CH₃ |

| ~1.35 | Doublet (d) | 3H | -CH(CH₃ )- |

| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.05 | Triplet (t) | 3H | -CO-CH₂-CH₃ |

Interpretation:

The downfield quartet at approximately 4.20 ppm is characteristic of the methylene (B1212753) protons of the ethyl ester group, deshielded by the adjacent oxygen atom. The quartet at around 3.50 ppm corresponds to the methine proton at the α-position, which is situated between two carbonyl groups, leading to significant deshielding. The quartet at approximately 2.60 ppm is assigned to the methylene protons of the propionyl group. The upfield signals correspond to the three methyl groups in different chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Ketone Carbonyl (C =O) |

| ~170 | Ester Carbonyl (C =O) |

| ~61 | -O-C H₂-CH₃ |

| ~55 | -CO-C H(CH₃)-CO- |

| ~36 | -CO-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

| ~12 | -CH(C H₃)- |

| ~8 | -CO-CH₂-C H₃ |

Interpretation:

The two downfield signals are characteristic of the ketone and ester carbonyl carbons. The signal at approximately 61 ppm is attributed to the methylene carbon of the ethyl ester. The methine carbon at the α-position is expected around 55 ppm. The remaining signals in the upfield region correspond to the other aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 130 | [M - C₂H₄]⁺ |

| 113 | [M - OC₂H₅]⁺ |

| 101 | [M - C₃H₅O]⁺ |

| 85 | [CH₃CH₂CO-CH(CH₃)]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 29 | [CH₃CH₂]⁺ |

Fragmentation Pathway:

Caption: Predicted fragmentation of this compound.

Interpretation:

The molecular ion peak is expected at m/z 158. Common fragmentation patterns for β-keto esters include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 113, and cleavage of the propionyl group to yield a fragment at m/z 57. The observation of these fragments would strongly support the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1715 | Strong | C=O stretch (ketone carbonyl) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

The IR spectrum is expected to show two strong absorption bands in the carbonyl region: one around 1745 cm⁻¹ corresponding to the ester carbonyl group, and another around 1715 cm⁻¹ for the ketone carbonyl group. The presence of these two distinct peaks is a key characteristic of a β-keto ester. Strong C-H stretching vibrations from the alkyl groups are expected around 2980 cm⁻¹. A strong C-O stretching band for the ester group should also be visible around 1250 cm⁻¹.

Experimental Workflow and Logic

The structural elucidation of a newly synthesized compound like this compound follows a logical workflow to ensure accurate and comprehensive characterization.

Caption: Workflow for structural elucidation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles of organic spectroscopy, offer a clear roadmap for the characterization of this important synthetic intermediate. The detailed experimental protocols for its synthesis and spectroscopic analysis are intended to support researchers in their efforts to utilize this versatile compound in drug discovery and development.

References

Spectroscopic Analysis of Ethyl 2-methyl-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-methyl-3-oxopentanoate (CAS No: 759-66-0), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, and available information on Infrared (IR) spectroscopy and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables present a summary of the available and predicted spectroscopic data for this compound. Due to the limited availability of public experimental spectra, the NMR data is based on high-quality computational predictions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.55 | Quartet | 1H | -CO-CH (CH₃)-CO- |

| ~2.65 | Quartet | 2H | -CO-CH₂ -CH₃ |

| ~1.35 | Doublet | 3H | -CH(CH₃ )- |

| ~1.28 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.08 | Triplet | 3H | -CO-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~208.0 | C =O (Ketone) |

| ~171.0 | C =O (Ester) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~52.0 | -CO-CH (CH₃)-CO- |

| ~36.0 | -CO-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

| ~12.0 | -CH(CH₃ )- |

| ~8.0 | -CO-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2980-2850 | C-H | Alkane stretching |

| ~1745 | C=O | Ester carbonyl stretching |

| ~1720 | C=O | Ketone carbonyl stretching |

| ~1250-1000 | C-O | Ester C-O stretching |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of a β-keto ester. The molecular ion peak ([M]⁺) would be at m/z 158. Key fragment ions would likely arise from the cleavage of the ester and keto groups. Based on data for similar compounds, prominent peaks can be expected at:

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - OC₂H₅]⁺ |

| 101 | [M - C₄H₉O]⁺ |

| 85 | [CH₃CH₂CO-CH(CH₃)]⁺ |

| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) |

| 29 | [CH₃CH₂]⁺ (Ethyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Sample Transfer: Using a clean Pasteur pipette, transfer the solution into an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, this involves a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

-

This compound sample

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium carrier gas

-

This compound sample

-

Appropriate solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A suitable temperature program should be used to ensure good separation and peak shape.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method, using a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-400 amu).

-

Data Analysis: Identify the molecular ion peak in the resulting mass spectrum. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathways involved in compound characterization.

Caption: Workflow for Spectroscopic Analysis.

Caption: Signal Generation in Spectroscopy.

Tautomerism in Ethyl 2-methyl-3-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxopentanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its reactivity, stability, and biological interactions. This technical guide provides a comprehensive examination of the tautomeric behavior of this compound. It delves into the structural aspects of the keto and enol forms, the influence of solvent effects on the tautomeric equilibrium, and the thermodynamic parameters governing this process. Detailed experimental protocols for the spectroscopic analysis of these tautomers, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. Furthermore, this guide includes quantitative data, extrapolated from closely related analogs due to the limited availability of specific experimental values for the title compound, to offer a predictive understanding of its tautomeric landscape. Visual representations of the tautomeric equilibrium and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (a ketone or aldehyde) and its corresponding enol form (an alcohol adjacent to a double bond).[1] In β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen positioned between two carbonyl groups facilitates this equilibrium. The position of this equilibrium is highly sensitive to various factors, including the molecular structure, solvent polarity, temperature, and concentration.[2] Understanding and controlling this equilibrium is paramount for professionals in drug development and organic synthesis, as the distinct chemical properties of the keto and enol tautomers can lead to different reaction pathways and biological activities.

The keto form of this compound is characterized by two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, which can form a stable intramolecular hydrogen bond. This intramolecular hydrogen bonding is a crucial factor in stabilizing the enol tautomer.[2]

Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound can be represented as follows:

Caption: Keto-enol tautomeric equilibrium of this compound.

The position of this equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.

Keq = [Enol] / [Keto]

Solvent Effects on the Tautomeric Equilibrium

The polarity of the solvent plays a pivotal role in determining the position of the keto-enol equilibrium. Generally, for β-keto esters, the enol form is less polar than the keto form due to the intramolecular hydrogen bond which reduces the overall dipole moment.[2] Consequently, non-polar solvents tend to favor the enol tautomer, while polar solvents shift the equilibrium towards the more polar keto form. This is because polar solvents can effectively solvate the exposed carbonyl groups of the keto tautomer through dipole-dipole interactions.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Expected) | Estimated % Enol (Analog-based) |

| n-Hexane | 1.88 | Enol | ~45-55% |

| Carbon Tetrachloride | 2.24 | Enol | ~35-45% |

| Benzene | 2.28 | Enol | ~25-35% |

| Chloroform | 4.81 | Keto | ~15-25% |

| Acetone | 20.7 | Keto | ~5-15% |

| Ethanol | 24.5 | Keto | ~5-10% |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | <5% |

| Water | 80.1 | Keto | <1% |

Table 1. Expected Solvent Effects on the Tautomeric Equilibrium of this compound.

Experimental Determination of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

¹H NMR Spectroscopy Protocol

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 0.1 M.

-

Thoroughly mix each solution to ensure homogeneity.

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto tautomer: A quartet for the α-proton (CH) adjacent to the methyl and carbonyl groups.

-

Enol tautomer: A singlet for the vinylic proton (=CH).

-

-

Integrate the area of the α-proton signal of the keto form (I_keto) and the vinylic proton signal of the enol form (I_enol).

-

Calculate the percentage of each tautomer:

-

% Keto = [I_keto / (I_keto + I_enol)] * 100

-

% Enol = [I_enol / (I_keto + I_enol)] * 100

-

-

Calculate the equilibrium constant:

-

Keq = % Enol / % Keto

-

-

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Thermodynamic Parameters

The Gibbs free energy change (ΔG°) for the tautomerization process can be calculated from the equilibrium constant using the following equation:

ΔG° = -RT ln(Keq)

Where:

-

R is the gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

By performing variable temperature NMR studies, the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined using the van't Hoff equation:

ln(Keq) = -ΔH°/RT + ΔS°/R

A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

While specific thermodynamic data for this compound is scarce, studies on similar β-keto esters have shown that the enolization process is generally exothermic (negative ΔH°) in the gas phase and in non-polar solvents, driven by the formation of the stable intramolecular hydrogen bond. In polar solvents, the solvation of the keto form becomes more favorable, leading to a less negative or even positive ΔH°.

Conclusion

The tautomeric equilibrium of this compound is a critical factor influencing its chemical behavior. This guide has provided a detailed overview of the principles governing this equilibrium, with a focus on the significant impact of solvent polarity. While a lack of specific experimental data for this particular molecule necessitates extrapolation from closely related compounds, the presented methodologies and predictive data offer a robust framework for researchers in the fields of organic synthesis and drug discovery. The provided experimental protocols for NMR analysis serve as a practical tool for the quantitative determination of the keto-enol ratio, enabling a more controlled and predictable application of this versatile β-keto ester. Further experimental and computational studies are warranted to provide precise quantitative data on the tautomerism of this compound and to further refine our understanding of its reactivity and potential applications.

References

An In-depth Technical Guide to Ethyl 2-methyl-3-oxopentanoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxopentanoate, a versatile β-keto ester, holds a significant position in synthetic organic chemistry. Its unique structural features, including a chiral center and multiple reactive sites, make it a valuable precursor in the synthesis of a wide range of organic compounds, from fragrances to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and spectroscopic properties, and key applications. The document includes detailed experimental protocols for its preparation and visual diagrams of the core synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

The study of β-keto esters is a cornerstone of modern organic chemistry, with their discovery dating back to the mid-19th century. These compounds are characterized by a ketone functional group at the β-position relative to an ester group, a feature that imparts a unique reactivity profile, most notably the acidity of the α-hydrogen. This reactivity has been harnessed in numerous classic and contemporary organic reactions, enabling the construction of complex molecular architectures.

This compound (CAS No. 759-66-0) is a prime example of an α-substituted β-keto ester. Its applications are diverse, ranging from being a component in the fragrance industry to a key building block in the synthesis of bioactive molecules. This guide will delve into the historical context of its synthesis, provide detailed experimental procedures for its preparation, and present its key physicochemical and spectroscopic data.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its existence is a direct consequence of the development of fundamental carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. The primary synthetic routes to this compound, the Claisen condensation and the acetoacetic ester synthesis, were established during this era, laying the groundwork for the preparation of a vast array of β-keto esters.

The Claisen condensation , first reported by Ludwig Claisen in 1881, provided a general method for the synthesis of β-keto esters from the self-condensation of esters in the presence of a strong base. The self-condensation of ethyl propionate (B1217596) directly yields this compound.

The acetoacetic ester synthesis , another cornerstone of synthetic chemistry, allows for the alkylation of the α-carbon of ethyl acetoacetate (B1235776). A sequential alkylation, first with an ethyl group and then a methyl group (or vice versa), followed by hydrolysis and decarboxylation, can also be envisioned as a plausible, albeit less direct, historical route to ketones derived from this scaffold, though the direct synthesis of the target molecule via this method is also feasible without the final decarboxylation step.

The use of this compound as a fragrance ingredient suggests that its synthesis and properties were likely investigated in the context of industrial and fine chemical production during the 20th century.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Please note that some of the listed data are predicted values from chemical databases.

| Property | Value | Reference |

| CAS Number | 759-66-0 | |

| Molecular Formula | C8H14O3 | |

| Molecular Weight | 158.19 g/mol | |

| Boiling Point | 199.4 °C at 760 mmHg (Predicted) | |

| Density | 0.979 g/cm³ (Predicted) | |

| Refractive Index | 1.419 (Predicted) | |

| Flash Point | 75.7 °C (Predicted) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of its key spectroscopic data is provided below.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | t | 3H | -CH2CH3 (propionyl) |

| ~1.25 | t | 3H | -OCH2CH3 (ethyl ester) |

| ~1.30 | d | 3H | -CH(CH3) |

| ~2.60 | q | 2H | -COCH2CH3 (propionyl) |

| ~3.50 | q | 1H | -CH(CH3) |

| ~4.15 | q | 2H | -OCH2CH3 (ethyl ester) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~8.0 | -CH2CH3 (propionyl) |

| ~14.0 | -OCH2CH3 (ethyl ester) |

| ~15.0 | -CH(CH3) |

| ~35.0 | -COCH2CH3 (propionyl) |

| ~55.0 | -CH(CH3) |

| ~61.0 | -OCH2CH3 (ethyl ester) |

| ~170.0 | C=O (ester) |

| ~205.0 | C=O (ketone) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1200-1100 | Strong | C-O stretch (ester) |

Synthesis of this compound

Two primary and historically significant methods for the synthesis of this compound are the Claisen condensation and the acetoacetic ester synthesis.

Claisen Condensation of Ethyl Propionate

The most direct route to this compound is the self-condensation of ethyl propionate in the presence of a strong base, such as sodium ethoxide.

Diagram 1: Claisen Condensation for the Synthesis of this compound

Caption: General workflow for the Claisen condensation synthesis.

Materials:

-

Ethyl propionate

-

Sodium ethoxide (or sodium metal and absolute ethanol (B145695) to prepare it in situ)

-

Anhydrous diethyl ether or toluene (B28343)

-

Dilute hydrochloric acid or sulfuric acid for workup

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

After the sodium has completely reacted, the excess ethanol is removed under reduced pressure.

-

Anhydrous diethyl ether or toluene is added to the flask to suspend the sodium ethoxide.

-

Ethyl propionate is added dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation.

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute acid to neutralize the excess base and protonate the enolate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Acetoacetic Ester Synthesis

This method involves the sequential alkylation of ethyl acetoacetate.

Diagram 2: Acetoacetic Ester Synthesis Pathway

Caption: Stepwise workflow of the acetoacetic ester synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethyl iodide (or ethyl bromide)

-

Methyl iodide (or methyl bromide)

-

Anhydrous ethanol

-

Anhydrous diethyl ether or toluene

-

Dilute hydrochloric acid or sulfuric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

First Alkylation (Ethylation):

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask under an inert atmosphere.

-

Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium enolate.

-

Add ethyl iodide dropwise to the stirred solution.

-

After the addition, heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the sodium iodide precipitate, and remove the ethanol under reduced pressure.

-

-

Second Alkylation (Methylation):

-

To the crude ethyl 2-acetylpentanoate, add a fresh solution of sodium ethoxide in anhydrous ethanol.

-

Add methyl iodide dropwise and heat the mixture to reflux until the second alkylation is complete.

-

-

Workup and Purification:

-

Cool the reaction mixture and neutralize with dilute acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and remove the solvent.

-

Purify the resulting this compound by vacuum distillation.

-

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:

-

Pharmaceutical Synthesis: The β-keto ester moiety is a common structural motif in many biologically active molecules and can be readily transformed into other functional groups. It can serve as a precursor for the synthesis of heterocyclic compounds, which are prevalent in drug discovery.

-

Fragrance and Flavor Industry: As an ester with a specific carbon skeleton, it contributes to the synthesis of compounds with desirable organoleptic properties.

-

Chiral Building Blocks: The presence of a chiral center at the α-position makes it a valuable starting material for the enantioselective synthesis of more complex molecules, particularly after resolution of its enantiomers or through asymmetric synthesis.

Conclusion

This compound, a product of classic organic reactions, continues to be a relevant and valuable compound for synthetic chemists. Its history is intertwined with the development of fundamental carbon-carbon bond-forming reactions. The detailed synthetic protocols and compiled data in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this versatile β-keto ester in their work. The continued exploration of its reactivity and applications will undoubtedly lead to new discoveries in chemical synthesis and medicinal chemistry.

An In-Depth Technical Guide to Ethyl 2-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-oxopentanoate, a key building block in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a versatile intermediate in the synthesis of a variety of more complex molecules. It is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.

IUPAC Name: this compound

Synonyms:

-

Ethyl 2-methyl-3-ketopentanoate

-

2-Methyl-3-oxopentanoic acid ethyl ester

-

Pentanoic acid, 2-methyl-3-oxo-, ethyl ester

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | AChemBlock |

| Molecular Weight | 158.19 g/mol | PubChem |

| CAS Number | 759-66-0 | AChemBlock |

| Boiling Point | 106 °C at 15 mmHg | Sigma-Aldrich |

| Density | 0.979 g/cm³ (predicted) | ChemBK |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | 98% | AChemBlock |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved via a Claisen condensation reaction. This method involves the base-promoted condensation of two ester molecules to form a β-keto ester. In this specific synthesis, ethyl propanoate serves as the precursor for the enolate nucleophile, which then attacks another molecule of ethyl propanoate. Subsequent methylation of the resulting ethyl 3-oxopentanoate (B1256331) would yield the target molecule. A more direct approach, a crossed Claisen condensation between ethyl propanoate and propanoic anhydride (B1165640) followed by reaction with an ethylating agent, can also be envisioned.

Reaction: Claisen Condensation of Ethyl Propanoate

Materials:

-

Ethyl propanoate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous toluene.

-

Addition of Ester: Ethyl propanoate is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-keto ester.

-

Purification: The crude product is then purified by vacuum distillation to obtain the pure ethyl 3-oxopentanoate.

Alkylation to form this compound:

The resulting ethyl 3-oxopentanoate can then be alkylated at the C2 position using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium ethoxide) to yield the final product, this compound.

Synthetic Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis of a β-keto ester via the Claisen condensation, a foundational step for producing this compound.

Caption: Synthesis of a β-keto ester via Claisen condensation.

Molecular weight and formula of Ethyl 2-methyl-3-oxopentanoate

This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-oxopentanoate, a versatile keto ester with significant applications in organic synthesis, biochemical research, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is an organic compound characterized by the presence of both a ketone and an ester functional group.[1] Its chemical structure and properties make it a valuable intermediate in various chemical reactions.

Below is a summary of its key quantitative data:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |

| Molecular Weight | 158.19 g/mol | [3][5] |

| CAS Number | 759-66-0 | [2] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 106 °C (at 15 Torr) | [4][6] |

| Density | 0.979±0.06 g/cm³ (Predicted) | [4][6] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(OCC)C(C)C(CC)=O | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various organic reactions. A representative protocol for the synthesis of a related compound, ethyl 2-oximino-4-methyl-3-oxopentanoate, is detailed below, which illustrates the chemical transformations involving the core structure.

Experimental Protocol: Synthesis of Ethyl 2-oximino-4-methyl-3-oxopentanoate [7]

-

Materials:

-

Ethyl isobutyrylacetate (100.3 g)

-

Sodium nitrite (B80452) (43.8 g)

-

Acetic acid (80 ml)

-

Water (92 ml for nitrite solution, 100 ml for extraction)

-

Ether

-

Saturated sodium bicarbonate solution

-

Calcium sulfate (B86663) (CaSO₄) for drying

-

-

Procedure:

-

A solution of sodium nitrite (43.8 g) in water (92 ml) is added dropwise, with stirring, to a solution of ethyl isobutyrylacetate (100.3 g) in acetic acid (80 ml) at 0°C.

-

After the addition is complete, the mixture is stirred at 0°C for 30 minutes.

-

The reaction is then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Water (100 ml) is added to the mixture, and it is subsequently extracted with ether.

-

The ether extracts are washed sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

The organic layer is dried over calcium sulfate (CaSO₄).

-

The solvent is evaporated to yield crude ethyl 2-oximino-4-methyl-3-oxopentanoate (112 g) as an oil.

-

This protocol provides a foundational methodology that can be adapted for the synthesis of other derivatives of pentanoate esters.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: It serves as a versatile precursor for the synthesis of more complex organic molecules due to the reactivity of its ketone and ester functional groups.[1]

-

Biochemical Research: This compound is utilized in studies of enzyme-catalyzed reactions and metabolic pathways, particularly those related to the metabolism of amino acids.[1] It can act as a substrate for enzymes, facilitating research into their function and kinetics.

-

Pharmaceutical Development: this compound and its derivatives are investigated for their potential roles in drug formulation and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, the related compound, Ethyl 2-fluoro-3-oxopentanoate, is a key intermediate in the synthesis of the antifungal agent Voriconazole.[8][9]

-

Flavoring Agents: Due to its characteristic aroma, it is also used in the food industry as a flavoring agent.[1]

Logical Workflow in Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a target compound using a precursor like this compound.

Caption: A diagram illustrating the general steps in a chemical synthesis and purification process.

This workflow highlights the key stages from the initial reaction to the isolation of the final pure product, which is a common sequence in organic synthesis involving intermediates like this compound.

References

- 1. Buy this compound (EVT-401125) | 759-66-0 [evitachem.com]

- 2. This compound 98% | CAS: 759-66-0 | AChemBlock [achemblock.com]

- 3. ethyl (2S)-2-methyl-3-oxo-pentanoate | C8H14O3 | CID 642311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 759-66-0 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Stability and Storage of Ethyl 2-methyl-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-methyl-3-oxopentanoate. The information is curated for professionals in research and drug development who require a thorough understanding of the compound's chemical behavior to ensure its integrity in experimental and developmental settings. This document outlines potential degradation pathways, analytical methodologies for stability assessment, and best practices for storage and handling.

Physicochemical Properties and Stability Profile

This compound is a combustible liquid that is generally stable under normal temperatures and pressures. However, as a β-keto ester, it is susceptible to degradation under certain conditions, primarily through hydrolysis and subsequent decarboxylation. The presence of acidic or basic conditions can catalyze these degradation pathways.

Table 1: Summary of Stability and Degradation Profile for this compound

| Parameter | Stability Information | Incompatible Conditions/Materials | Potential Degradation Products |

| Storage Temperature | Recommended storage at room temperature or refrigerated (0-8 °C) in a cool, dry, and well-ventilated area. | High temperatures, proximity to heat, sparks, and open flames. | Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition. |

| pH | Susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis is followed by decarboxylation of the resulting β-keto acid.[1][2] | Strong acids and strong bases.[3] | 2-methyl-3-oxopentanoic acid, 2-pentanone, ethanol, carbon dioxide. |

| Oxidation | Avoid contact with strong oxidizing agents. | Strong oxidizing agents. | Oxidized derivatives (specific products not detailed in searches). |

| Photostability | While specific photostability data is limited, related β-ketoesters can undergo photochemical reactions. Direct exposure to light should be minimized as a general precaution.[4] | Prolonged exposure to direct sunlight or UV radiation. | Photodegradation products (specifics not detailed in searches). |

Degradation Pathways

The primary degradation pathway for this compound, like other β-keto esters, is hydrolysis followed by decarboxylation. This process can be initiated by either acidic or basic conditions.

Degradation pathway of this compound.

Under thermal stress, esters can decompose into smaller carboxylic acids and ketones, which at higher temperatures can further break down into carbon monoxide and carbon dioxide[5].

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures range from room temperature to 0-8°C.

-

Incompatibilities : Keep away from strong acids, strong bases, and oxidizing agents.[6]

-

Handling : As the compound is a combustible liquid, it should be kept away from heat, sparks, and open flames.[6] Use in a well-ventilated area and avoid inhalation or contact with skin and eyes.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for quantifying the active compound and detecting its degradation products. A general protocol for developing such a method for this compound using High-Performance Liquid Chromatography (HPLC) is outlined below.

General Stability-Indicating HPLC Method Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation and laboratory conditions.

Objective : To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents :

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

Sodium hydroxide

-

Hydrochloric acid

-

Hydrogen peroxide

Chromatographic Conditions (Suggested Starting Point) :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Due to the potential for keto-enol tautomerism, a mixed-mode column could also be evaluated to improve peak shape.[7]

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30-40°C (increasing temperature may improve peak shape by accelerating tautomer interconversion).[7]

-

Detection : UV detection at an appropriate wavelength (determined by UV scan of the analyte).

-

Injection Volume : 10 µL

Procedure :

-

Standard and Sample Preparation :

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare working standards by diluting the stock solution to various concentrations to establish a calibration curve.

-

Prepare samples for analysis by dissolving a known amount of the test substance in the same solvent.

-

-

Forced Degradation Studies :

-

Acid Hydrolysis : Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis : Treat the sample solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation : Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the sample solution at a similar temperature.

-

Photodegradation : Expose the solid compound and sample solution to UV light (e.g., in a photostability chamber) for a specified duration.

-

-

Method Development and Validation :

-

Inject the undergraded standard and the stressed samples into the HPLC system.

-

Optimize the chromatographic conditions to achieve adequate separation between the parent peak and all degradation product peaks.

-

Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

-

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Workflow for chemical stability assessment.

Conclusion

This compound is a relatively stable compound under standard storage conditions. However, its susceptibility to hydrolysis and subsequent decarboxylation, particularly in the presence of acids or bases, necessitates careful handling and storage. For research and development purposes, it is imperative to store the compound in a cool, dry, well-ventilated area, away from incompatible materials. The implementation of a validated stability-indicating analytical method is essential to monitor its purity and ensure the reliability of experimental results. The information and protocols provided in this guide serve as a foundational resource for maintaining the quality and integrity of this compound in a professional laboratory setting.

References

- 1. aklectures.com [aklectures.com]

- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 759-66-0|this compound|BLD Pharm [bldpharm.com]

- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2-methyl-3-oxopentanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of ethyl 2-methyl-3-oxopentanoate as a versatile building block in the synthesis of various heterocyclic systems. While specific literature examples for this exact β-keto ester are limited, its structural features allow for its theoretical application in several well-established multicomponent reactions. This document outlines the general principles and provides detailed, adaptable protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The resulting 1,4-dihydropyridine (B1200194) scaffold is of significant interest in medicinal chemistry, with many derivatives exhibiting activity as calcium channel blockers.[3]

General Reaction Scheme:

Caption: General workflow for the Hantzsch pyridine synthesis.

Experimental Protocol (General):

This protocol is a generalized procedure adaptable for this compound, based on established Hantzsch reaction conditions.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add ethanol (20 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL).

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude 1,4-dihydropyridine product by column chromatography on silica (B1680970) gel.

-

Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ, or simply by exposure to air under certain conditions).

Quantitative Data (Representative):

Due to a lack of specific data for this compound, the following table presents typical yields for Hantzsch reactions with other β-ketoesters to provide a comparative baseline.

| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ethyl acetoacetate | PTSA, Ultrasonic irradiation, Aqueous micelles | 96 | [3] |

| Benzaldehyde | Ethyl 2,4-dioxopentanoate | NH₄OAc, Ethanol, Reflux | Not specified | [2] |

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335), typically under acidic catalysis.[4][5] These heterocyclic products are widely used in the pharmaceutical industry and have been investigated as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[4]

General Reaction Scheme:

Caption: General workflow for the Biginelli reaction.

Experimental Protocol (General):

This protocol is a generalized procedure based on the classical Biginelli reaction, adaptable for this compound.[6]

-

Reaction Setup: In a suitable flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (10 mmol).

-

Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or Yb(OTf)₃). Ethanol is a commonly used solvent. Some modern procedures are performed under solvent-free conditions.

-

Reaction: Heat the mixture, typically under reflux, with stirring. Reaction times can vary from 1 to 24 hours depending on the substrates and catalyst used. Microwave-assisted methods can significantly shorten reaction times.

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Filter the precipitated solid.

-

Wash the solid with cold ethanol or water.

-

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

Quantitative Data (Representative):

The following table shows typical yields for the Biginelli reaction with various components, providing a reference for expected outcomes.

| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃, Solvent-free | 92 | [7] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | InCl₃, Reflux in EtOH | 95 | [7] |

| Benzaldehyde | Ethyl acetoacetate | HCl, Reflux in EtOH | 20-60 | [8] |

Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a fundamental method for preparing pyrazole derivatives through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.[9] A variation of this reaction using a β-ketoester, such as this compound, leads to the formation of pyrazolones.[4] These structures are prevalent in many biologically active compounds.

General Reaction Scheme:

Caption: General workflow for the Knorr pyrazolone synthesis.

Experimental Protocol (General):

This protocol is a generalized procedure for the synthesis of pyrazolones, adaptable for this compound, based on the Knorr synthesis.[4]

-

Reaction Setup: In a round-bottom flask or vial, combine this compound (1.0 equiv) and the desired hydrazine (e.g., phenylhydrazine (B124118) or hydrazine hydrate, 1.0-1.2 equiv).

-

Solvent and Catalyst: Add a suitable alcohol solvent (e.g., ethanol or propanol) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

-

Reaction: Heat the mixture to reflux (around 100°C) with stirring for 1-3 hours.

-

Monitoring: Monitor the consumption of the β-ketoester by TLC.

-

Work-up:

-

If the product precipitates upon cooling, filter the mixture using a Büchner funnel.

-

If the product does not precipitate, add water to the hot reaction mixture to induce crystallization.

-

Allow the mixture to cool slowly to room temperature, then in an ice bath.

-

Filter the solid product and wash with cold water or a water/ethanol mixture.

-

-

Purification: Air-dry the product. Recrystallization may be performed if necessary.

Quantitative Data (Representative):

The following table provides an example of yields obtained in a Knorr-type pyrazolone synthesis.